Cefotaxime

Antimicrobial synergy Pharmacokinetics Metabolite activity

Procurement of third-generation cephalosporins involves balancing antimicrobial efficacy with safety risks. Cefotaxime is distinguished by its unique active metabolite (desacetylcefotaxime) and favorable safety profile. • 3.5-fold lower incidence of biliary pseudolithiasis vs. ceftriaxone in pediatric patients (5.9% vs. 20.9%). • Active metabolite extends antimicrobial coverage with a 2.1 h half-life, providing additive/synergistic effects. • Low protein binding (~40%) ensures predictable free drug concentrations, critical for ICU patients. • Absence of methylthiotetrazole side chain eliminates coagulopathy and disulfiram-like reaction risks.

Molecular Formula C16H17N5O7S2
Molecular Weight 455.5 g/mol
CAS No. 60846-21-1
Cat. No. B1237298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxime
CAS60846-21-1
SynonymsBenaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin
Molecular FormulaC16H17N5O7S2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-/m1/s1
InChIKeyGPRBEKHLDVQUJE-QSWIMTSFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
1.46e-01 g/L

Cefotaxime Procurement: Active Metabolite Synergy


Cefotaxime (CAS 60846-21-1) is a parenteral third-generation cephalosporin antibiotic characterized by broad-spectrum activity against Gram-positive and Gram-negative bacteria [1]. Approved by the FDA in 1976, it is widely used in treating severe bacterial infections including meningitis, sepsis, and respiratory tract infections [1]. A defining feature distinguishing cefotaxime from its in-class comparators is its metabolism to desacetylcefotaxime (dCTX), an antibacterially active metabolite that maintains antimicrobial activity superior to second-generation cephalosporins and exhibits an extended serum elimination half-life [2]. The combination of cefotaxime and desacetylcefotaxime demonstrates additive or synergistic antimicrobial interactions that enhance overall antibacterial potency [2].

Why Cefotaxime Cannot Be Substituted


Third-generation cephalosporins exhibit significant heterogeneity in pharmacokinetic profiles, protein binding characteristics, biliary excretion, adverse effect spectra, and metabolic fate [1]. Unlike ceftriaxone, which has a prolonged half-life and high protein binding, cefotaxime demonstrates a short elimination half-life and low protein binding, resulting in distinct tissue penetration kinetics [1]. Cefotaxime is the only widely used third-generation cephalosporin that generates an active metabolite (desacetylcefotaxime) capable of synergistic antibacterial interactions with the parent compound [2]. Furthermore, cephalosporins with specific side chains (such as the methylthiotetrazole moiety present in cefoperazone and moxalactam, and the related side chain in ceftriaxone) are associated with coagulopathy and disulfiram-like reactions, whereas cefotaxime lacks these structural features and demonstrates a lower incidence of these complications [3].

Cefotaxime Comparative Evidence


Active Metabolite Synergy

Cefotaxime is metabolized in vivo to desacetylcefotaxime (dCTX), an antibacterially active metabolite. Unlike ceftriaxone, ceftazidime, and cefoperazone which lack pharmacologically active metabolites, cefotaxime benefits from the additive or synergistic interaction between the parent compound and dCTX [1]. The combination demonstrates partial synergy against most strains examined [2]. In a study of 699 clinical isolates, the 1:1 association of cefotaxime and desacetylcefotaxime demonstrated synergism in 3.7% to 15% of strains, with partial synergies or indifference in the remaining strains [3].

Antimicrobial synergy Pharmacokinetics Metabolite activity

Activity Against Penicillin-Resistant Pneumococci

In a comparative in vitro study of 177 pneumococcal isolates (49 penicillin-susceptible, 77 intermediate-resistant, 51 resistant), cefotaxime demonstrated substantially lower MIC90 values than ceftazidime across all resistance phenotypes [1]. Cefotaxime exhibited MIC90s of 0.06-0.125 μg/ml against susceptible strains, 0.5-1.0 μg/ml against intermediate-resistant strains, and 1.0-2.0 μg/ml against resistant strains, whereas ceftazidime required 2.0, 16.0, and 16.0 μg/ml, respectively [1]. Cefotaxime's activity was comparable to ceftriaxone and cefepime against these isolates [1].

Antimicrobial resistance Streptococcus pneumoniae MIC comparison

Pediatric Biliary Pseudolithiasis Risk

A prospective comparative study of 154 children treated with either ceftriaxone or cefotaxime evaluated the incidence of biliary pseudolithiasis and nephrolithiasis via serial ultrasonography [1]. Abnormal biliary sonographic findings were documented in 18 children (20.9%) treated with ceftriaxone, comprising 13 cases (15.1%) of biliary lithiasis and 5 cases (5.8%) of biliary sludge [1]. In contrast, abnormal biliary sonographic findings occurred in only 4 children (5.9%) treated with cefotaxime, all presenting as biliary sludge [1]. The study concluded that if a third-generation cephalosporin is indicated, cefotaxime is recommended over ceftriaxone to minimize biliary complication risk [1].

Drug safety Pediatric infectious disease Adverse effects

Aerobic Fecal Flora Preservation

A comparative study evaluating the influence of three third-generation cephalosporins on aerobic fecal flora demonstrated marked differences in ecological impact [1]. Within 24 hours of ceftriaxone or cefoperazone administration, gram-negative aerobic flora was completely eradicated, with Candida albicans and enterococci increasing to 10⁹ organisms/g stool [1]. Between days 3-10 of therapy, Pseudomonas aeruginosa, Enterobacter, and Citrobacter species reappeared in the fecal flora with complete resistance to all beta-lactam antibiotics [1]. In contrast, cefotaxime exhibited only moderate influence: concentrations of gram-negative organisms decreased to 5×10⁷ organisms/g stool during the first five days of therapy, with the concomitant increase in C. albicans and enterococci being approximately 1 log₁₀ [1]. No alterations in susceptibility patterns were observed with cefotaxime [1].

Gut microbiome Antimicrobial stewardship Resistance selection

Anti-Staphylococcal Activity & Protein Binding

An ex vivo cross-over study in human volunteers evaluated the influence of protein binding on anti-staphylococcal activity of cefotaxime, ceftazidime, and ceftriaxone [1]. Serum inhibitory and bactericidal titres were measured using samples collected 1 and 6 hours after infusion of 2 g cefotaxime or ceftazidime, and 1 g ceftriaxone against 12 strains of Staphylococcus aureus [1]. The anti-staphylococcal activity of ceftriaxone was markedly affected by its strong protein binding (approximately 95%), whereas cefotaxime, with low protein binding (approximately 40%), demonstrated more predictable serum bactericidal activity that correlated better with free drug concentrations [1][2].

Protein binding Pharmacodynamics Staphylococcus aureus

Safety Profile

A comprehensive review of third-generation cephalosporin safety profiles concluded that cefotaxime and ceftizoxime cause the fewest adverse reactions overall [1]. Cefotaxime does not possess the methylthiotetrazole side chain present in cefoperazone and moxalactam (or the related side chain in ceftriaxone) that is associated with coagulopathy and bleeding complications [1]. Disulfiram-like reactions upon alcohol ingestion have been reported with cefoperazone, moxalactam, and ceftriaxone but are not associated with cefotaxime [1]. Compared to ceftriaxone, cefotaxime has a low risk of causing coagulopathies and pseudo-cholelithiasis [2].

Drug safety Adverse drug reactions Formulary management

Cefotaxime Procurement & Research Scenarios


Pediatric Formulary Selection

Pediatric hospitals and children's medical centers should prioritize cefotaxime procurement over ceftriaxone for empirical treatment of serious bacterial infections. Evidence from a prospective study of 154 children demonstrated a 3.5-fold lower incidence of biliary pseudolithiasis with cefotaxime (5.9%) compared to ceftriaxone (20.9%) [1]. This safety advantage is particularly critical in pediatric populations where biliary complications may necessitate additional diagnostic imaging and intervention. Furthermore, cefotaxime demonstrates reliable CSF penetration (mean 10.1% for parent compound, 28.8% for active metabolite) in infants and children with meningitis, supporting its use in CNS infections [2]. The absence of methylthiotetrazole-associated coagulopathy risk makes cefotaxime a safer alternative to cefoperazone and moxalactam in pediatric patients [3].

Antimicrobial Stewardship & Gut Microbiome

Healthcare institutions with active antimicrobial stewardship programs should consider cefotaxime over ceftriaxone or cefoperazone when a third-generation cephalosporin is indicated. Comparative fecal flora studies demonstrate that cefotaxime produces only moderate ecological disruption: gram-negative organisms decrease to 5×10⁷/g stool with only 1 log₁₀ increase in Candida and enterococci, whereas ceftriaxone and cefoperazone cause complete eradication of gram-negative flora and emergence of fully resistant Pseudomonas, Enterobacter, and Citrobacter species [1]. This differential ecological impact supports cefotaxime use in facilities prioritizing colonization resistance preservation and reduction of secondary C. difficile infection risk.

Active Metabolite Pharmacology Research

Cefotaxime is uniquely suited for pharmacokinetic/pharmacodynamic research investigating dual-component antibiotic pharmacology. As the only widely used third-generation cephalosporin with an active metabolite (desacetylcefotaxime) that demonstrates additive/synergistic interactions, cefotaxime provides a model system for studying metabolite-parent drug synergy [1]. The differential elimination half-lives (cefotaxime: 0.8 h; desacetylcefotaxime: 2.1 h) [2] enable investigations of time-dependent antimicrobial effects beyond the parent drug's pharmacokinetic profile. Research institutions studying antibiotic combinations or novel β-lactam/β-lactamase inhibitor strategies may find cefotaxime a valuable comparator due to its well-characterized metabolic pathway and extensive literature base [1].

ICU Formulary and Protein Binding

Intensive care units managing critically ill patients with altered pharmacokinetics should prioritize cefotaxime over high protein-bound alternatives like ceftriaxone. Cefotaxime's low protein binding (~40% vs ceftriaxone ~95%) [1] results in more predictable free drug concentrations and dose-response relationships [2]. This characteristic is clinically significant in ICU populations where hypoalbuminemia, altered volume of distribution, and organ dysfunction complicate antimicrobial dosing. Additionally, cefotaxime's shorter half-life (0.8 h) compared to ceftriaxone (6-9 h) allows more precise titration of antimicrobial exposure and rapid clearance in the event of adverse reactions [1].

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